1,3-Dibromo-2,5-difluorobenzene

Overview

Description

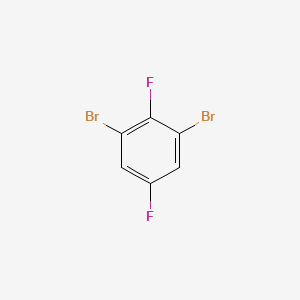

1,3-Dibromo-2,5-difluorobenzene (CAS: 128259-68-7) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.88 g/mol. It features bromine atoms at the 1- and 3-positions and fluorine atoms at the 2- and 5-positions on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing fluorinated organic materials .

Mechanism of Action

Target of Action

1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .

Mode of Action

It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.

Action Environment

The action of this compound can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .

Biochemical Analysis

Biochemical Properties

1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of this compound, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, this compound can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, this compound can accumulate in specific organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .

Biological Activity

1,3-Dibromo-2,5-difluorobenzene (CAS: 128259-71-2) is a halogenated aromatic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in organic synthesis, pharmaceutical development, and environmental science.

This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring. The halogenation enhances its reactivity and provides opportunities for further chemical modifications.

Chemical Structure:

1. Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The halogenated structure allows for diverse reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for developing complex molecules.

2. Pharmaceutical Development

This compound has shown promise in enhancing the biological activity of drug candidates through structural modifications. Its unique halogenated structure can improve selectivity and efficacy against specific biological targets. For instance:

- Inhibitory Activity: Studies have indicated that derivatives of this compound can act as inhibitors for certain enzymes, including CYP1A2, which is involved in drug metabolism .

3. Environmental Applications

Research has also focused on the potential use of this compound in environmental remediation. Its ability to degrade pollutants makes it relevant for sustainability efforts. The compound’s halogenated nature may facilitate reactions that break down harmful substances in contaminated environments.

Case Study 1: Synthesis and Characterization

A study involving the synthesis of 9,9′-(2,5-dibromo-1,4-phenylene)bis[9H-carbazole] demonstrated the utility of this compound as a precursor for creating complex organic materials. The synthesized compound exhibited interesting photophysical properties that could be harnessed for optoelectronic applications .

Case Study 2: Biological Activity Assessment

In another investigation, derivatives of this compound were tested for their inhibitory effects on various enzymes. The results indicated that some derivatives exhibited significant inhibitory activity against CYP1A2 while showing minimal effects on other cytochrome P450 enzymes . This specificity is crucial for drug design as it minimizes potential side effects.

Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Inhibitory activity against CYP1A2 | Significant |

| Study B | Used as a building block for complex organic synthesis | Versatile |

| Study C | Potential environmental remediation applications | Effective |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dibromo-2,5-difluorobenzene, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves halogenation of difluorobenzene precursors. For example, bromination of 1,3-difluorobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Critical parameters include temperature (e.g., -78°C for lithiation steps ), solvent choice (e.g., tetrahydrofuran or diethyl ether ), and stoichiometry of reagents like n-butyl lithium for regioselective bromination. Yield optimization often requires inert atmospheres (e.g., nitrogen) and dropwise addition of Grignard reagents to prevent side reactions.

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to identify fluorine and proton environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related bromo-fluoro compounds (e.g., CCDC 1828960 for hexasubstituted dihydrofuran derivatives ).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods for volatile steps, wear PPE (gloves, goggles), and avoid direct skin contact. Store in cool, dry conditions away from oxidizers. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine's electron-withdrawing nature deactivates the ring, directing bromine substitution to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation uses palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .

Q. What crystallographic techniques are used to analyze halogen bonding (Br⋯Br/F⋯Br) in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular Br⋯Br (3.4–3.6 Å) and C–H⋯F interactions. Software like SHELX refines data to quantify bond angles and distances, as seen in structurally analogous compounds (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives ).

Q. How can conflicting synthesis yields (e.g., 74% vs. 86%) for similar bromo-fluoro compounds be resolved experimentally?

- Methodological Answer : Systematically vary reaction parameters:

Comparison with Similar Compounds

Key Properties :

- Storage : Stable at room temperature when sealed in dry conditions.

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of halogenated difluorobenzenes depend heavily on substituent positions. Below is a comparative analysis:

Electronic Effects :

- This compound : The meta-bromo and para-fluoro arrangement creates a balanced electron-withdrawing effect, facilitating oxidative addition in palladium-catalyzed reactions .

- 1,2-Dibromo-4,5-difluorobenzene : Ortho bromine atoms increase steric hindrance and reduce electron density, leading to slower reaction kinetics in cross-coupling processes .

Reactivity in Cross-Coupling Reactions

- This compound : Reacts efficiently with aryl boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, K₃PO₄ base) to yield fluorinated terphenyls. The fluorine atoms enhance stability of intermediates .

- 1,2-Dibromo-4,5-difluorobenzene : Lower yields in coupling reactions due to electronic deactivation and steric crowding .

- 1,4-Dibromo-2,5-difluorobenzene : Similar reactivity to the 1,3-dibromo isomer but forms para-substituted products, expanding structural diversity in materials science .

Properties

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.